Cas no 898779-88-9 ((4-isopropoxyphenyl)-(2-pyridyl)methanone)
(4-isopropoxyphenyl)-(2-pyridyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-ISOPROPOXYBENZOYL)PYRIDINE
- (4-isopropoxyphenyl)-(2-pyridyl)methanone
- LogP
- (4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone
- {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone
- 2-[4-(propan-2-yloxy)benzoyl]pyridine
- DTXSID80642003
- MFCD07699247
- 898779-88-9
- AKOS012092245
-
- MDL: MFCD07699247
- Inchi: 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3
- InChI Key: FFBWSDVXPKQDIU-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(C2C=CC=CN=2)=O)=CC=1)C(C)C
Computed Properties
- Exact Mass: 241.11000
- Monoisotopic Mass: 241.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 3.09980
(4-isopropoxyphenyl)-(2-pyridyl)methanone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-isopropoxyphenyl)-(2-pyridyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202549-2g |
2-(4-Isopropoxybenzoyl)pyridine |
898779-88-9 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202549-5g |
2-(4-Isopropoxybenzoyl)pyridine |
898779-88-9 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Fluorochem | 202549-1g |
2-(4-Isopropoxybenzoyl)pyridine |
898779-88-9 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Matrix Scientific | 107277-1g |
2-(4-Isopropoxybenzoyl)pyridine, 97% |
898779-88-9 | 97% | 1g |
$517.00 | 2023-09-08 | |
| Matrix Scientific | 107277-2g |
2-(4-Isopropoxybenzoyl)pyridine, 97% |
898779-88-9 | 97% | 2g |
$739.00 | 2023-09-08 | |
| Matrix Scientific | 107277-5g |
2-(4-Isopropoxybenzoyl)pyridine, 97% |
898779-88-9 | 97% | 5g |
$1412.00 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649596-1g |
(4-Isopropoxyphenyl)(pyridin-2-yl)methanone |
898779-88-9 | 98% | 1g |
¥6861.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649596-2g |
(4-Isopropoxyphenyl)(pyridin-2-yl)methanone |
898779-88-9 | 98% | 2g |
¥11959.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649596-5g |
(4-Isopropoxyphenyl)(pyridin-2-yl)methanone |
898779-88-9 | 98% | 5g |
¥24318.00 | 2024-04-26 | |
| Crysdot LLC | CD11023279-1g |
2-(4-Isopropoxybenzoyl)pyridine |
898779-88-9 | 95+% | 1g |
$512 | 2024-07-19 |
(4-isopropoxyphenyl)-(2-pyridyl)methanone Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (4-isopropoxyphenyl)-(2-pyridyl)methanone
Introduction to (4-isopropoxyphenyl)-(2-pyridyl)methanone (CAS No. 898779-88-9)
(4-isopropoxyphenyl)-(2-pyridyl)methanone, identified by the CAS registry number 898779-88-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl group substituted with an isopropoxy moiety and a pyridine ring connected via a methanone group. The combination of these structural elements imparts distinctive chemical properties, making it a valuable subject for both fundamental research and applied studies.
The synthesis of (4-isopropoxyphenyl)-(2-pyridyl)methanone typically involves multi-step organic reactions, often leveraging Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption while maintaining high yields.
From a pharmacological perspective, (4-isopropoxyphenyl)-(2-pyridyl)methanone has been investigated for its potential as a bioactive agent. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in the development of therapeutic agents targeting diseases such as cancer or inflammatory disorders. Additionally, its ability to modulate cellular signaling pathways has been explored in vitro, providing insights into its mechanism of action.
In the realm of materials science, this compound has shown promise as a precursor for advanced materials. Its aromatic structure and functional groups make it suitable for applications in organic electronics, such as semiconducting polymers or light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer frameworks to enhance charge transport properties, which could lead to more efficient electronic devices.
The structural versatility of (4-isopropoxyphenyl)-(2-pyridyl)methanone also lends itself to applications in catalysis. By modifying the substituents on the phenyl or pyridine rings, researchers can tailor the electronic properties of the compound to suit specific catalytic needs. For example, variations of this compound have been tested as catalysts in olefin polymerization and other industrial processes, showcasing their potential for enhancing reaction efficiency.
Recent studies have further highlighted the importance of stereochemistry in determining the bioactivity of (4-isopropoxyphenyl)-(2-pyridyl)methanone. Enantiomeric forms of this compound have been synthesized and evaluated for their selectivity in binding to specific protein targets. These findings underscore the need for chiral synthesis methods to produce enantiomerically pure compounds for pharmacological testing.
In summary, (4-isopropoxyphenyl)-(2-pyridyl)methanone (CAS No. 898779-88-9) is a multifaceted compound with applications spanning organic chemistry, pharmacology, materials science, and catalysis. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across diverse scientific domains. As ongoing research continues to uncover new properties and applications, this compound remains at the forefront of chemical innovation.
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